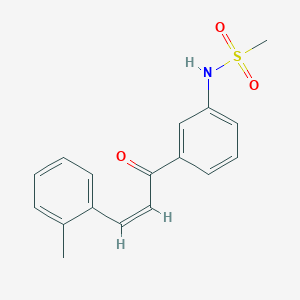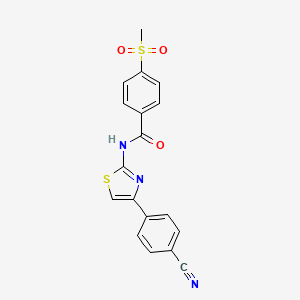
(Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains an acryloyl group (a derivative of acrylic acid), a phenyl group (a derivative of benzene), a methanesulfonamide group (a derivative of methanesulfonic acid), and an o-tolyl group (a derivative of toluene). These groups are common in organic chemistry and are often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the nitrogen atom. The presence of the double bond in the acryloyl group could potentially allow for isomerism, depending on the specific synthesis conditions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the acryloyl group, which is electron-withdrawing, and the o-tolyl group, which is electron-donating . This could potentially lead to interesting reactivity patterns, although specific reactions would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanesulfonamide group could increase its solubility in polar solvents .Scientific Research Applications
Structural Analysis and Supramolecular Assembly
A study focused on the structural analysis of nimesulidetriazole derivatives, which are closely related to (Z)-N-(3-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide. The research involved X-ray powder diffraction to understand the nature of intermolecular interactions. These compounds exhibit unique hydrogen bonding patterns and framework structures, contributing to our understanding of their structural properties (Dey et al., 2015).
Chemoselectivity in N-Acylation Reagents
Another study developed a variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which are structurally related to the compound of interest. This research explored the structure-reactivity relationship, demonstrating these compounds' role as chemoselective N-acylation reagents (Kondo et al., 2000).
Synthesis and Characterization of Derivatives
In the realm of synthetic chemistry, a derivative of methanesulfonamide, namely N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, was synthesized and characterized. This study highlights the practical methodologies and analytical techniques for creating and analyzing such compounds (Durgadas et al., 2012).
Corrosion Inhibition Properties
A fascinating application of methanesulfonamides is in corrosion inhibition. Research on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides showed their efficacy in protecting mild steel against corrosion in acidic environments. These findings have practical implications in material science and engineering (Olasunkanmi et al., 2016).
Antifungal Activity
A study on allyl sulfonamides, related to the compound , revealed their potential in antifungal applications. These compounds were active against Colletotrichum gloeosporioides, a significant agent of anthracnose in plants (Tavares et al., 2014).
properties
IUPAC Name |
N-[3-[(Z)-3-(2-methylphenyl)prop-2-enoyl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-13-6-3-4-7-14(13)10-11-17(19)15-8-5-9-16(12-15)18-22(2,20)21/h3-12,18H,1-2H3/b11-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIWERXIUUAWLG-KHPPLWFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\C(=O)C2=CC(=CC=C2)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol;hydrochloride](/img/structure/B2364990.png)
![2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2364992.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2364997.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2364999.png)
![7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride](/img/structure/B2365000.png)
![(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid](/img/no-structure.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2365003.png)
![2,5-Dimethyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]furan-3-carboxamide](/img/structure/B2365004.png)
![5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365005.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2365006.png)
![N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365010.png)
![5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2365011.png)